Cas no 885269-67-0 (Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene)-)

Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene)- Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene)-
- 2-(1,3-dihydroinden-2-ylidene)acetic acid
- INDAN-2-YLIDENE-ACETIC ACID
- 2-(1H-Inden-2(3H)-ylidene)acetic acid
- 2-(1H-INDEN-2(3H)-YLIDENE)ACETICACID
- FT-0691715
- SCHEMBL9178116
- AB18149
- (1,3-Dihydro-2H-inden-2-ylidene)acetic acid
- 885269-67-0
- DTXSID90617681
- DB-308123
-
- MDL: MFCD04114362
- Inchi: InChI=1S/C11H10O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,7H,5-6H2,(H,12,13)
- InChI Key: QZOQJTCXVPYKRI-UHFFFAOYSA-N
- SMILES: C1=CC=C2CC(=CC(=O)O)CC2=C1
Computed Properties
- Exact Mass: 174.06800
- Monoisotopic Mass: 174.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 1.79620
Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene)- Security Information
Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene)- Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1301393-5g |
Indan-2-ylidene-acetic acid |
885269-67-0 | 95% | 5g |
$1780 | 2024-07-28 | |
Chemenu | CM186066-5g |
Indan-2-ylidene-acetic acid |
885269-67-0 | 95% | 5g |
$*** | 2023-05-29 | |
Ambeed | A141857-1g |
2-(1H-Inden-2(3H)-ylidene)acetic acid |
885269-67-0 | 95+% | 1g |
$114.0 | 2024-04-16 | |
Ambeed | A141857-5g |
2-(1H-Inden-2(3H)-ylidene)acetic acid |
885269-67-0 | 95+% | 5g |
$348.0 | 2024-04-16 | |
eNovation Chemicals LLC | Y1301393-1g |
Indan-2-ylidene-acetic acid |
885269-67-0 | 95% | 1g |
$455 | 2025-02-25 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0118-25g |
Indan-2-ylidene-acetic acid |
885269-67-0 | 97% | 25g |
58345.32CNY | 2021-05-07 | |
AK Scientific | 4153AJ-1g |
Indan-2-ylidene-acetic acid |
885269-67-0 | 98% | 1g |
$147 | 2023-09-16 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0118-5g |
Indan-2-ylidene-acetic acid |
885269-67-0 | 97% | 5g |
¥16943.89 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531428-1g |
2-(1,3-Dihydro-2H-inden-2-ylidene)acetic acid |
885269-67-0 | 98% | 1g |
¥789.00 | 2024-04-27 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0118-1g |
Indan-2-ylidene-acetic acid |
885269-67-0 | 97% | 1g |
¥5071.29 | 2025-01-22 |
Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene)- Related Literature
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
Additional information on Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene)-
Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene) and its Applications in Modern Chemical Biology
Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene) (CAS no. 885269-67-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its 1,3-dihydro-2H-inden-2-ylidene moiety, exhibits a rich chemical reactivity that makes it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. The versatility of this molecule lies in its ability to participate in various organic transformations, including condensation reactions, cyclization, and metal-catalyzed coupling reactions, which are pivotal in synthetic organic chemistry.
The structural framework of Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene) incorporates a benzene ring fused with a cyclopentane ring, creating a rigid aromatic system that can be further functionalized. This structural motif is particularly interesting because it mimics natural products found in plants and microorganisms, which often serve as inspiration for drug discovery. The compound's ability to undergo selective modifications allows chemists to tailor its properties for specific applications, making it a promising candidate for medicinal chemistry research.
In recent years, the study of biologically active heterocycles has seen tremendous growth, with compounds like Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene) playing a crucial role in this field. Researchers have been exploring its potential as an intermediate in the synthesis of kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The indene core of this molecule provides a stable platform for further derivatization, enabling the creation of libraries of compounds that can be screened for biological activity.
One of the most compelling aspects of Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene) is its role in photochemical applications. The compound's extended π-system allows it to absorb light in the visible region, making it suitable for use in photodynamic therapy and light-emitting materials. Recent studies have demonstrated its efficacy in generating reactive oxygen species (ROS) upon irradiation with visible light, which can selectively target cancer cells without harming healthy tissue. This property has opened up new avenues for developing phototherapeutic agents that could revolutionize cancer treatment.
The synthetic utility of Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene) cannot be overstated. Its reactivity towards various electrophiles and nucleophiles allows for the construction of complex molecular architectures with high precision. This has led to the development of novel synthetic methodologies that leverage this compound as a key intermediate. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups into the indene ring, expanding the chemical space available for drug discovery.
In the realm of agrochemical research, Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene) has shown promise as a precursor to pesticides and herbicides. The structural features of this compound contribute to its bioactivity against various pests by interfering with essential biological pathways. By modifying its side chains and substituents, chemists can fine-tune its potency and selectivity, ensuring that it is effective against target organisms while minimizing environmental impact.
The pharmaceutical industry has also benefited from the unique properties of Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene). Its ability to mimic natural product scaffolds has inspired the design of novel drugs with improved pharmacokinetic profiles. For example, derivatives of this compound have been investigated as potential treatments for neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. The growing body of evidence supporting its therapeutic potential underscores its importance as a drug discovery scaffold.
Advances in computational chemistry have further enhanced our understanding of Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene)'s behavior. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights are crucial for rational drug design and have enabled the identification of new lead compounds with enhanced efficacy and reduced side effects. The integration of computational methods with experimental techniques has accelerated the drug discovery process significantly.
The future prospects for Acetic acid,2-(1,3-dihydro-2H-inden-2-ylidene) are bright as research continues to uncover new applications for this versatile compound. Ongoing studies are exploring its potential in material science, where it could be used to develop advanced polymers and coatings with unique properties. Additionally, its role in green chemistry is being investigated as researchers seek sustainable alternatives to traditional synthetic methods.
In conclusion,Acetic acid, ₂-(₁₃-dihydro₂ᴴ-inden₂₂-ylidene) (CAS no. 885269₋₆₇₋₀) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and broad applicability make it an invaluable tool for scientists working on cutting-edge therapeutics and materials. As our understanding of this compound grows, future discoveries will undoubtedly continue to expand its utility across multiple disciplines, driving innovation and improving quality of life worldwide.
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